N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC10813776
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide -](/images/structure/VC10813776.png)
Specification
Molecular Formula | C16H18N2O4S |
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Molecular Weight | 334.4 g/mol |
IUPAC Name | N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19) |
Standard InChI Key | GKJWBNOVDSTCGG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES | CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Molecular Properties
N-{4-[(2-Methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide features a molecular formula of C₁₆H₁₈N₂O₄S and a molecular weight of 358.4 g/mol. The core structure consists of:
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A phenylacetamide backbone with a sulfamoyl (-SO₂NH-) bridge.
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A 2-methoxy-5-methylphenyl group attached to the sulfamoyl nitrogen.
The methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 5-positions of the aromatic ring introduce steric and electronic effects that influence the compound’s reactivity and intermolecular interactions . Crystallographic studies of related sulfonamides reveal twisted conformations to minimize steric strain between substituents, a feature likely shared by this compound .
Table 1: Comparative Molecular Data for Analogous Sulfonamides
Synthesis and Reactivity
Synthetic Routes
The synthesis of N-{4-[(2-Methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide likely follows a multi-step protocol analogous to related sulfonamides :
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Sulfonamide Formation: Reacting 4-acetamidobenzenesulfonyl chloride with 2-methoxy-5-methylaniline in the presence of a base (e.g., pyridine or triethylamine) yields the intermediate N-(2-methoxy-5-methylphenyl)-4-acetamidobenzenesulfonamide.
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Acetylation: Treating the intermediate with acetyl chloride under basic conditions introduces the acetamide group, finalizing the target compound .
Key Reaction Conditions:
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Temperature: 0–5°C for sulfonylation to prevent side reactions.
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Solvents: Dichloromethane or tetrahydrofuran for optimal solubility .
Reactivity and Derivatives
The sulfonamide nitrogen and acetamide groups serve as sites for further functionalization:
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Nucleophilic Substitution: Alkylation or acylation at the sulfonamide nitrogen can generate derivatives with modified biological activity.
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Hydrolysis: Acidic or basic conditions hydrolyze the acetamide to a carboxylic acid, altering solubility and reactivity.
Physicochemical Properties
While experimental data for the exact compound is scarce, predictions based on analogs suggest:
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Solubility: Low water solubility due to hydrophobic aromatic rings; soluble in polar aprotic solvents (e.g., DMSO) .
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Melting Point: Estimated 180–200°C, consistent with crystalline sulfonamides .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from moderate yields (~50–60%). Catalytic methods or flow chemistry could improve efficiency.
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Biological Screening: Prioritize in vitro assays to evaluate antimicrobial and anticancer potential .
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Crystallographic Studies: Resolve the compound’s crystal structure to guide structure-activity relationship (SAR) studies .
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